molecular formula C13H13N3OS B6579529 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide CAS No. 1021225-22-8

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide

Cat. No.: B6579529
CAS No.: 1021225-22-8
M. Wt: 259.33 g/mol
InChI Key: UVLRLMKHMZTMTJ-UHFFFAOYSA-N
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Description

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.07793322 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic compound belonging to the class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine moiety with a methylsulfanyl substituent and an acetamide functional group. Its structure can be represented as follows:

N 6 Methylsulfanyl pyridazin 3 yl 2 phenylacetamide\text{N 6 Methylsulfanyl pyridazin 3 yl 2 phenylacetamide}

This structural configuration suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds within this class have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
  • Anticancer properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
  • Enzyme inhibition : The compound could act as an inhibitor of specific enzymes involved in metabolic pathways, thus influencing cellular processes.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction profile is typical for many small-molecule inhibitors.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridazine Intermediate : A suitable pyridazine derivative is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling Reaction : The pyridazine intermediate undergoes coupling with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
  • Final Acetamide Formation : The resulting product is treated with acetic anhydride or propanoyl chloride to yield the final acetamide compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyridazinone derivatives:

StudyCompoundBiological ActivityKey Findings
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamideAnti-inflammatoryDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamatenSMase2 InhibitionExhibited potent inhibition of nSMase2, linked to neuroprotective effects in Alzheimer's models.
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamideUnknownSuggested potential for further exploration in anti-cancer applications.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLRLMKHMZTMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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